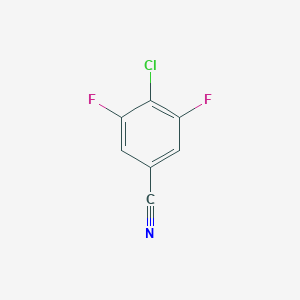

4-Chloro-3,5-difluorobenzonitrile

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloro-3,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWUCEPAGLEAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599085 | |

| Record name | 4-Chloro-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144797-57-9 | |

| Record name | 4-Chloro-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Aromatic Compounds

Halogenated aromatic compounds are organic molecules that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic ring. The presence and nature of the halogen substituents dramatically alter the electronic and steric properties of the aromatic system. This, in turn, influences their reactivity in various chemical reactions.

The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), while the polarizability increases. This trend dictates the types of reactions these compounds can undergo. For instance, the strong C-F bond often makes fluoroaromatics resistant to cleavage, while iodoaromatics are more susceptible to reactions involving C-I bond breaking.

Benzonitriles, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring, are another important class of aromatic compounds. The nitrile group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.

The combination of halogens and a nitrile group on a benzene ring, as seen in halogenated benzonitriles, creates a unique interplay of electronic effects. These compounds are pivotal in organic synthesis, serving as precursors for a wide range of functionalized molecules. The specific arrangement of halogens in 4-Chloro-3,5-difluorobenzonitrile, with a chlorine atom para to the nitrile group and two fluorine atoms in the meta positions, presents a particularly interesting case for studying reactivity and synthetic utility.

Overview of Strategic Importance in Organic Synthesis

4-Chloro-3,5-difluorobenzonitrile is a valuable building block in organic synthesis due to its unique combination of reactive sites. The chlorine, fluorine, and nitrile groups all offer opportunities for diverse chemical transformations, making it a versatile precursor for more complex molecules. Its strategic importance lies in its utility as an intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other industrial chemicals.

The electron-withdrawing nature of the chlorine, fluorine, and nitrile groups significantly influences the compound's reactivity. This makes it amenable to various reactions, including nucleophilic substitution, reduction, and oxidation. For example, the chlorine and fluorine atoms can be selectively replaced by other nucleophiles, allowing for the introduction of new functional groups. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functionalities.

Research Gaps and Objectives for 4 Chloro 3,5 Difluorobenzonitrile Studies

Direct Synthesis Approaches

Direct synthesis strategies for this compound predominantly revolve around the strategic introduction of fluorine and chlorine substituents onto a benzonitrile (B105546) core. These methods include halogen exchange reactions and other less common routes for substituent introduction.

Investigation of Halogen Exchange Reactions for Fluorination

Halogen exchange, or the Halex reaction, stands as a cornerstone for the industrial synthesis of aromatic fluorides. This nucleophilic aromatic substitution reaction typically involves the displacement of a chloro or nitro group with a fluoride anion, sourced from an alkali metal fluoride. The synthesis of this compound often employs a multi-step sequence starting from a more substituted precursor.

A prominent pathway begins with 4-chloro-3,5-dinitrobenzonitrile. The process unfolds in the following stages:

Initial Fluorination: The process commences with a halogen exchange reaction where the chlorine atom at the 4-position of 4-chloro-3,5-dinitrobenzonitrile is substituted by a fluorine atom. This is typically achieved by heating the substrate with an alkali metal fluoride, such as anhydrous potassium fluoride (KF). rsc.org

Chlorodenitration: The resulting 4-fluoro-3,5-dinitrobenzonitrile then undergoes chlorodenitration. In this step, the nitro groups at the 3 and 5 positions are replaced by chlorine atoms. This transformation is often carried out at high temperatures in a specialized reactor. rsc.org

Final Fluorination: The concluding step involves a second halogen exchange reaction, where one of the newly introduced chlorine atoms on 3,5-dichloro-4-fluorobenzonitrile is substituted by fluorine to yield the final product, this compound. rsc.orgepo.org

The efficiency of halogen exchange fluorination is highly dependent on the reaction conditions and the catalytic system employed. The reactivity of the substrate is significantly influenced by the presence of electron-withdrawing groups, such as the nitrile (-CN) group, which activate the aromatic ring towards nucleophilic attack.

Key parameters that are optimized include:

Temperature: Halogen exchange reactions for benzonitriles often require elevated temperatures, typically ranging from 150°C to 250°C. For instance, the final fluorination of 3,5-dichloro-4-fluorobenzonitrile is conducted at approximately 250°C. rsc.org

Fluorinating Agent: Anhydrous potassium fluoride is a commonly used fluorinating agent due to its cost-effectiveness. The physical state of the KF, such as being spray-dried, can enhance its reactivity.

Catalytic Systems: The use of catalysts is crucial for improving reaction rates and yields. Phase transfer catalysts are particularly effective in these systems. For example, the presence of a phase-transfer catalyst can significantly accelerate the reaction. Research on related fluorinations of chlorobenzaldehydes has shown that catalysts like tetraphenylphosphonium (B101447) bromide (Ph4PBr) are effective. researchgate.net

Table 1: Optimization of Reaction Conditions for a Related Halogen Exchange Fluorination An illustrative example based on the fluorination of 4-chlorobenzaldehyde (B46862), demonstrating the principles of optimization.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ph4PBr / Cat. A | Nitrobenzene | 210 | 8 | 80.9 |

Data adapted from a study on 4-chlorobenzaldehyde fluorination, illustrating the impact of optimized conditions. researchgate.net

The choice of solvent and phase transfer catalyst (PTC) is critical in facilitating the halogen exchange reaction by enhancing the solubility and nucleophilicity of the fluoride salt.

Solvents: High-boiling, polar aprotic solvents are generally preferred for these reactions as they can effectively solvate the cation of the fluoride salt, leaving a more "naked" and reactive fluoride anion. Sulfolane (tetramethylene sulfone) is a commonly employed solvent in the synthesis of this compound due to its high polarity and thermal stability. rsc.org Other solvents like dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP) are also used in related fluorination reactions.

Phase Transfer Catalysts: PTCs are instrumental in transporting the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs. Quaternary ammonium (B1175870) and phosphonium (B103445) salts are the most common types of PTCs used. For instance, tetraphenylphosphonium chloride has been explicitly mentioned as a catalyst in the synthesis of 3-chloro-4,5-difluorobenzonitrile. epo.org The use of such catalysts can lead to milder reaction conditions and improved yields.

Table 2: Examples of Phase Transfer Catalysts and Solvents in Halogen Exchange Reactions A summary of typical PTCs and solvents used in the synthesis of fluorinated benzonitriles.

| Precursor | Fluorinating Agent | Catalyst | Solvent | Product |

| 4-chloro-3,5-dinitrobenzonitrile | KF | Tetraphenylphosphonium chloride | - | 4-fluoro-3,5-dinitrobenzonitrile |

| 3,5-dichloro-4-fluorobenzonitrile | KF | - | Sulfolane | 3-chloro-4,5-difluorobenzonitrile |

Data compiled from patent literature describing the synthesis of this compound and its precursors. rsc.orgepo.org

Alternative Routes for Introduction of Chloro and Fluoro Substituents

While the multi-step halogen exchange process is a primary method, research into alternative synthetic strategies is ongoing. These routes may involve different starting materials or catalytic systems to introduce the desired halogen substituents. For instance, the use of modern fluorinating agents like Selectfluor in combination with transition metal catalysts represents a potential, albeit less documented for this specific compound, avenue for direct C-H fluorination or fluorination of other functional groups on the benzonitrile ring. mdpi.com However, for the specific synthesis of this compound, detailed alternative industrial processes are not widely reported in publicly available literature.

Precursor-Based Synthetic Pathways to this compound

This approach focuses on the modification of precursors that already contain some of the required halogen atoms.

Conversion from Related Halogenated Precursors

A key precursor-based pathway involves the fluorination of a polychlorinated benzonitrile. For example, the synthesis can potentially start from 3,4,5-trichlorobenzonitrile. In such a scenario, a selective halogen exchange reaction would be required to replace the chlorine atoms at positions 3 and 5 with fluorine, while retaining the chlorine at the 4-position. This selectivity can be challenging to achieve and is influenced by the electronic effects of the nitrile group and the reaction conditions. A patent for the synthesis of the related 3-chloro-4,5-difluorobenzotrifluoride (B1363454) notes that the reaction of KF with 3,4,5-trichlorobenzotrifluoride leads to an isomeric mixture, highlighting the challenges of regioselectivity in such reactions. epo.org

The more established and controlled method remains the conversion of 3,5-dichloro-4-fluorobenzonitrile to this compound via a halogen exchange reaction, as this precursor already possesses the desired fluorine at the 4-position, simplifying the final fluorination step to a single substitution. rsc.orgepo.org

Functional Group Transformations Leading to the Nitrile Moiety

From 4-Chloro-3,5-difluoroaniline (B1591819) via Sandmeyer Reaction

A prominent method for the synthesis of aryl nitriles is the Sandmeyer reaction, which involves the diazotization of an aryl amine followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst. wikipedia.orgnih.gov This transformation is a powerful tool in aromatic chemistry as it allows for the introduction of a cyano group in a regioselective manner. wikipedia.org

The synthesis of this compound from 4-chloro-3,5-difluoroaniline commences with the formation of a diazonium salt. This is achieved by treating the aniline (B41778) with a diazotizing agent, such as sodium nitrite (B80452), in the presence of a strong acid like hydrochloric acid at low temperatures, typically between 0 and 5°C.

The resulting diazonium salt is then introduced to a solution of copper(I) cyanide. The copper(I) catalyst facilitates the displacement of the diazonium group with a cyanide nucleophile, leading to the formation of this compound. The reaction is understood to proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org While specific yields for this exact transformation are not widely reported in publicly available literature, the Sandmeyer reaction is a well-established and reliable method for the synthesis of aryl nitriles.

A related synthesis of 4-chloro-2,3,5-trifluorobenzoic acid from methyl 2,3,4,5-tetrafluorobenzoate utilizes a Sandmeyer-type reaction to replace an amino group with a chloro group, demonstrating the applicability of such reactions on polyhalogenated aromatic rings. semanticscholar.org In another example, the attempted Sandmeyer cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline (B1293778) led to an unexpected product, highlighting the sensitivity of the reaction to the substrate's electronic and steric properties. rsc.org

| Starting Material | Reagents | Intermediate | Product | Reaction Type |

| 4-Chloro-3,5-difluoroaniline | 1. NaNO₂, HCl | 4-Chloro-3,5-difluorobenzenediazonium chloride | This compound | Sandmeyer Reaction |

| 2. CuCN |

From 4-Chloro-3,5-difluorobenzamide (B1433041) via Dehydration

Another common route to aromatic nitriles is the dehydration of primary amides. This transformation involves the removal of a molecule of water from the amide group to form the nitrile. Various dehydrating agents can be employed for this purpose, with common choices including phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂).

The synthesis of this compound from 4-chloro-3,5-difluorobenzamide would involve heating the amide in the presence of a suitable dehydrating agent. For instance, a general procedure for the dehydration of amides involves the use of phosphorus oxychloride. The reaction mechanism typically begins with the activation of the amide's carbonyl oxygen by the dehydrating agent, making it a better leaving group. Subsequent elimination of water, often facilitated by a base, leads to the formation of the nitrile.

| Starting Material | Dehydrating Agent | Product | Reaction Type |

| 4-Chloro-3,5-difluorobenzamide | Phosphorus pentoxide (P₂O₅) | This compound | Dehydration |

| Phosphorus oxychloride (POCl₃) | |||

| Thionyl chloride (SOCl₂) |

From 4-Chloro-3,5-difluorobenzaldehyde via Oxime Formation and Dehydration

A third pathway to this compound involves a two-step process starting from 4-chloro-3,5-difluorobenzaldehyde. The first step is the conversion of the aldehyde to its corresponding aldoxime, which is then dehydrated to yield the nitrile.

The formation of the aldoxime is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a mild base, such as sodium acetate. This reaction proceeds readily under mild conditions.

The subsequent dehydration of the 4-chloro-3,5-difluorobenzaldoxime can be accomplished using various reagents. Common methods include heating with acetic anhydride, or using other dehydrating agents like thionyl chloride or phosphorus pentoxide. The mechanism involves the conversion of the hydroxyl group of the oxime into a good leaving group, followed by elimination to form the carbon-nitrogen triple bond of the nitrile.

An analogous reaction has been reported for the synthesis of 4-chloro-3-cyanocoumarin from 4-chloro-3-formylcoumarin. In this case, the formyl group is reacted with hydroxylamine hydrochloride to form an oxime intermediate, which is then dehydrated to the nitrile. This demonstrates the feasibility of this transformation on a chloro-substituted aromatic system.

| Starting Material | Reagents | Intermediate | Product | Reaction Sequence |

| 4-Chloro-3,5-difluorobenzaldehyde | 1. NH₂OH·HCl, Base | 4-Chloro-3,5-difluorobenzaldoxime | This compound | Oximation followed by Dehydration |

| 2. Dehydrating Agent (e.g., Ac₂O) |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing groups. lumenlearning.com The cyano (-CN) group in this compound serves as a powerful activating group, rendering the aromatic ring susceptible to attack by nucleophiles. This activation is a prerequisite for the addition-elimination mechanism, the primary pathway for SNAr reactions. uomustansiriyah.edu.iqchemistrysteps.com

Reactivity of Halogen Atoms (Chlorine and Fluorine) Towards Various Nucleophiles

In the context of SNAr reactions, the nature of the halogen leaving group is a critical determinant of reactivity. For this compound, the competition between chlorine and fluorine displacement by various nucleophiles is a key area of investigation. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The C-F bond is stronger than the C-Cl bond; however, fluorine's high electronegativity strongly polarizes the carbon atom, making it more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Research has shown that in many instances of nucleophilic aromatic substitution on polyhalogenated aromatics, fluorine is a better leaving group than chlorine. This is because the first step, the nucleophilic attack, is rate-determining, and the high electronegativity of fluorine enhances the rate of this step more than the other halogens. masterorganicchemistry.com

In a specific example involving a related compound, 2,4-dichloro-5-fluorobenzonitrile (B139205), reaction with alkali metal fluorides leads to selective substitution of the chlorine at the 4-position. While this is a halogen exchange reaction, it highlights the influence of both electronic and steric effects on which halogen is substituted.

The regiochemistry of SNAr reactions in this compound is dictated by the positions of the electron-withdrawing nitrile group and the halogen substituents. The nitrile group, being a meta-director for electrophilic substitution, strongly activates the ortho and para positions to nucleophilic attack. In this compound, the chlorine atom is situated at the para-position (C4) relative to the nitrile group, while the fluorine atoms are at the meta-positions (C3 and C5).

To understand the unique reactivity of this compound, it is instructive to compare it with other halogenated benzonitriles.

For instance, in the case of 3,4-dichlorobenzonitrile (B1293625), reaction with potassium fluoride can yield 3-chloro-4-fluorobenzonitrile (B37791) as an intermediate, which can then be converted to 3,4-difluorobenzonitrile (B1296988) at a higher temperature. audreyli.com This stepwise substitution highlights the differential reactivity of the two chlorine atoms based on their position relative to the nitrile group.

Comparing this compound with its isomer, 4-Chloro-2,5-difluorobenzonitrile, reveals the impact of fluorine positioning. In the latter, the fluorine atoms are at positions 2 and 5 (ortho and meta to the nitrile). The ortho-fluorine would exert a stronger activating effect on the para-chlorine due to its proximity.

Studies on compounds like 4-chloro-3-nitrobenzonitrile (B1361363) show that a nitro group, being a stronger electron-withdrawing group than a nitrile, leads to higher electrophilicity and reactivity in SNAr reactions.

| Compound | Nucleophile | Product(s) | Reaction Conditions | Reference |

| 2,4-dichloro-5-fluorobenzonitrile | KF/CsF | 2-chloro-4,5-difluorobenzonitrile (B139941) | Sulfolane, 180°C | |

| 3,4-dichlorobenzonitrile | KF | 3-chloro-4-fluorobenzonitrile, 3,4-difluorobenzonitrile | DMI, reflux | audreyli.com |

| This compound | Nitrating agents | 2,4-Dichloro-3,5-difluorobenzoic acid (after several steps) | Not specified | researchgate.netresearchgate.netresearchgate.net |

Mechanistic Pathways of SNAr for this compound

The primary mechanistic pathway for nucleophilic aromatic substitution on activated aryl halides like this compound is the addition-elimination mechanism. uomustansiriyah.edu.iqchemistrysteps.com This two-step process is fundamentally different from the SN1 and SN2 mechanisms observed in aliphatic systems. chemistrysteps.com

The addition-elimination mechanism proceeds through a distinct, negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The formation of this intermediate is the rate-determining step of the reaction. uomustansiriyah.edu.iq

The steps are as follows:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine at C4). This forms a tetrahedral intermediate where the aromaticity of the ring is temporarily lost. The negative charge is delocalized across the aromatic ring and, importantly, onto the electron-withdrawing nitrile group. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. This step is typically fast. uomustansiriyah.edu.iq

Evidence for this mechanism comes from several sources, including the isolation and characterization of stable Meisenheimer complexes in some systems. libretexts.org For this compound, the strong activation provided by the para-nitrile group makes this pathway highly favorable.

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism and the factors that influence reaction rates. For reactions proceeding via the addition-elimination mechanism, the rate is typically second order, being first order in both the aryl halide and the nucleophile. nih.gov

The rate of reaction is significantly influenced by:

The nature of the activating group: Stronger electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged Meisenheimer complex. nih.gov The nitrile group in this compound plays this crucial role.

The nature of the leaving group: While the C-F bond is stronger, the high electronegativity of fluorine makes the attached carbon more electrophilic, often leading to faster attack. The relative leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. masterorganicchemistry.com

The nature of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates. nih.gov

Solvent effects: Polar aprotic solvents are often used to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Kinetic data from related systems, such as the reaction of substituted anilines with nitro-activated anisole (B1667542) derivatives, show that electron-donating groups on the nucleophile increase the reaction rate, while electron-withdrawing groups decrease it. nih.gov The reaction rates are also observed to increase significantly with increasing polarity of the solvent mixture. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Key Kinetic Finding | Reference |

| 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole | Substituted Anilines | MeOH-Me2SO mixtures | Rate increases with electron-donating groups on the aniline and with increasing solvent polarity. | nih.gov |

| 4-chloro-3,5-dinitrobenzoic acid | Hydroxide ion | Aqueous | Bimolecular rate constant measured at room temperature. | nih.gov |

| 2,4-difluoronitrobenzene | Morpholine | Ethanol | Kinetic models developed to account for side-product formation. | researchgate.net |

Reactivity and Mechanistic Investigations of this compound

Derivatization and Structural Modification of 4 Chloro 3,5 Difluorobenzonitrile

Synthesis of Benzoic Acid Derivatives

The conversion of the nitrile group in 4-Chloro-3,5-difluorobenzonitrile into a carboxylic acid function is a key step in the synthesis of various benzoic acid derivatives. These derivatives are important building blocks in medicinal chemistry.

Preparation of 2,4-Dichloro-3,5-difluorobenzoic Acid.researchgate.netresearchgate.net

2,4-Dichloro-3,5-difluorobenzoic acid is a significant derivative synthesized from this compound. researchgate.netresearchgate.net This transformation involves a sequence of reactions that modify the aromatic ring and convert the nitrile group.

Multi-step Reaction Sequences: Nitration, Reduction, Diazotization, Chlorination.researchgate.netresearchgate.net

A common and effective method for the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from this compound involves a multi-step sequence. researchgate.netresearchgate.net This process begins with the nitration of the starting material, followed by the reduction of the introduced nitro group to an amino group. The subsequent steps involve diazotization of the amino group, which is then substituted by a chlorine atom through a Sandmeyer-type reaction.

Nitration: this compound is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 4-chloro-3,5-difluoro-2-nitrobenzonitrile. researchgate.net

Reduction: The nitro group of the intermediate is then reduced to an amino group. A common method for this reduction is catalytic hydrogenation using hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst. researchgate.net This step produces 2-amino-4-chloro-3,5-difluorobenzoic acid. researchgate.net

Diazotization: The resulting amino-substituted benzoic acid is then subjected to diazotization. This is typically achieved by treating the compound with a solution of sodium nitrite (B80452) (NaNO2) in the presence of a strong acid, such as concentrated hydrochloric acid, at low temperatures. researchgate.net

Chlorination: The final step is the replacement of the diazonium group with a chlorine atom. This is often accomplished using copper(I) chloride (CuCl) as a catalyst in the presence of hydrochloric acid. researchgate.net

Synthesis of Other Fluorinated Benzoic Acid Analogs.epo.org

The derivatization of this compound is not limited to the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. The strategic manipulation of this starting material can lead to a variety of other fluorinated benzoic acid analogs. For instance, by modifying the reaction conditions and reagents in the multi-step sequence, it is possible to introduce other halogens or functional groups onto the aromatic ring.

One example involves the synthesis of 2-chloro-4,5-difluorobenzoic acid, which can be prepared from 2,4-dichloro-5-fluorobenzonitrile (B139205) through selective fluorination followed by hydrolysis. google.com While not a direct derivative of this compound, the synthetic strategies employed are relevant to the broader context of preparing fluorinated benzoic acids.

Formation of Amino-Substituted Derivatives

The introduction of an amino group onto the aromatic ring of this compound opens up pathways to another class of important synthetic intermediates.

Synthesis of 4-Amino-3,5-difluorobenzonitrile (B171853).nih.govresearchgate.net

The synthesis of 4-Amino-3,5-difluorobenzonitrile from its chloro-substituted precursor represents a key transformation. This is typically achieved through a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is replaced by an amino group.

A common method involves treating this compound with aqueous ammonia (B1221849) at elevated temperatures. The reaction is often carried out in a sealed vessel to maintain the pressure and facilitate the substitution. The resulting 4-Amino-3,5-difluorobenzonitrile can then be isolated and purified. This amino-substituted benzonitrile (B105546) is a valuable intermediate for the synthesis of various heterocyclic compounds and other functionalized molecules. nih.govresearchgate.net For instance, it can undergo hydrolysis of the nitrile group to form 4-amino-3,5-difluorobenzoic acid. nih.gov

Table 1: Summary of Synthetic Transformations

| Starting Material | Product | Key Reaction Steps |

|---|---|---|

| This compound | 2,4-Dichloro-3,5-difluorobenzoic Acid | Nitration, Reduction, Diazotization, Chlorination researchgate.netresearchgate.net |

| This compound | 4-Chloro-3,5-difluoro-2-nitrobenzoic acid | Simultaneous Hydrolysis and Nitration researchgate.net |

| This compound | 4-Amino-3,5-difluorobenzonitrile | Ammonolysis |

| 4-Amino-3,5-difluorobenzonitrile | 4-Amino-3,5-difluorobenzoic acid | Hydrolysis nih.gov |

Crystallographic Analysis and Intermolecular Interactions in Aminobenzonitrile Derivatives

The synthesis and structural elucidation of derivatives of this compound, particularly 4-amino-3,5-difluorobenzonitrile, provide significant insights into their solid-state behavior. Single-crystal X-ray diffraction studies of 4-amino-3,5-difluorobenzonitrile (I) have revealed detailed information about its molecular geometry and intermolecular interactions. nih.govresearchgate.net

The molecules of 4-amino-3,5-difluorobenzonitrile exhibit a quinoid character in their phenyl rings, which is accompanied by a distortion of bond angles due to the presence of fluorine substituents in the ortho-positions (3 and 5). nih.govresearchgate.net This structural feature is a direct consequence of the electronic and steric influences of the fluorine atoms.

A comparative analysis with its non-fluorinated analog, 4-aminobenzonitrile (B131773) (4-ABN), highlights the impact of fluorination. While both compounds exhibit similar geometric parameters, the introduction of fluorine atoms in 4-amino-3,5-difluorobenzonitrile reduces the molecular symmetry. Under high pressure, 4-ABN is known to undergo a phase transition, forming weak N–H···N hydrogen bonds. Fluorinated derivatives like 4-amino-3,5-difluorobenzonitrile show comparable compressibility but with enhanced stability, a direct result of fluorine's high electronegativity.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |

| 4-amino-3,5-difluorobenzonitrile | Monoclinic | P2₁/c | N—H⋯N, N—H⋯F, C—H⋯F, π-stacking | nih.govresearchgate.net |

Other Functional Group Transformations

Conversion to Amidino Ureas

This compound is a valuable precursor in the synthesis of amidino ureas, a class of compounds that has shown potential as antimalarial agents. The synthetic pathway involves the reaction of the benzonitrile with other reagents under specific conditions to construct the amidino urea (B33335) functionality. This transformation highlights the utility of the nitrile group in forming more complex, biologically active molecules.

Introduction of Nitro Groups and Their Subsequent Transformations

The introduction of nitro groups onto the aromatic ring of this compound opens up a variety of synthetic possibilities due to the versatile reactivity of the nitro group. tcichemicals.com The strong electron-withdrawing nature of nitro groups can significantly influence the reactivity of the aromatic ring and the other substituents. tcichemicals.comlibretexts.org

A key transformation involving a dinitro derivative is the reaction of 4-chloro-3,5-dinitrobenzonitrile (B54960) with an alkali metal fluoride (B91410), such as potassium fluoride, to yield 4-fluoro-3,5-dinitrobenzonitrile. epo.org This reaction, a chlorine-fluorine exchange, is typically carried out by heating the reactants. epo.org The resulting dinitro compound can undergo further transformations. For example, it can be subjected to chlorodenitration to form 3,5-dichloro-4-fluorobenzonitrile (B20162). epo.org This dichloro derivative can then be reacted again with an alkali metal fluoride to produce 3-chloro-4,5-difluorobenzonitrile (B2736653). epo.org These halogenated benzonitriles serve as important intermediates in the synthesis of various chemical products, including herbicides. epo.org

The nitro groups themselves can be the site of further reactions. For instance, the reduction of nitroaromatic compounds is a common method to produce amino groups. researchgate.net This transformation is crucial for synthesizing a wide range of functionalized molecules. The nitro group can also act as a leaving group in nucleophilic aromatic substitution reactions, further expanding the synthetic utility of nitrated derivatives of this compound. tcichemicals.comresearchgate.net

| Starting Material | Reagents | Product(s) | Reaction Type | Ref. |

| 4-chloro-3,5-dinitrobenzonitrile | Anhydrous potassium fluoride | 4-fluoro-3,5-dinitrobenzonitrile | Chlorine-fluorine exchange | epo.org |

| 4-fluoro-3,5-dinitrobenzonitrile | - | 3,5-dichloro-4-fluorobenzonitrile | Chlorodenitration | epo.org |

| 3,5-dichloro-4-fluorobenzonitrile | Alkali metal fluoride | 3-chloro-4,5-difluorobenzonitrile | Fluorination | epo.org |

Computational Studies and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely used to investigate the electronic properties of molecules. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)), which defines the set of mathematical functions used to build the molecular orbitals.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process calculates key structural parameters like bond lengths and bond angles.

For a molecule like 4-Chloro-3,5-difluorobenzonitrile, DFT calculations would predict the geometry of the benzene (B151609) ring and the spatial orientation of its substituents (Cl, F, and CN). Studies on analogous compounds, such as 3,5-Difluorobenzonitrile (B1349092), have been performed using DFT methods to determine these parameters. chemrevlett.com The optimized structure provides the foundation for all other computational property predictions.

To illustrate, the following table presents theoretical structural parameters for the related molecule, 3,5-Difluorobenzonitrile, calculated using ab initio methods.

Table 1: Theoretical Geometric Parameters for 3,5-Difluorobenzonitrile

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-F | 1.345 |

| Bond Length | C-C (ring) | 1.385 - 1.390 |

| Bond Length | C-C≡N | 1.435 |

| Bond Length | C≡N | 1.162 |

| Bond Angle | F-C-C | 119.5 |

| Bond Angle | C-C-C (ring) | 120.5 - 121.0 |

Note: Data presented is for the analogous compound 3,5-Difluorobenzonitrile and serves as an illustrative example. chemrevlett.com

DFT calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. orientjchem.org Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, wagging) of a particular vibrational mode. These theoretical spectra are crucial for assigning and interpreting experimental data.

For this compound, key vibrational modes would include the C≡N nitrile stretch, C-Cl stretch, C-F stretches, and various benzene ring vibrations. Studies on similar molecules like 3-chloro-4-fluoro benzonitrile (B105546) and 3,5-difluorobenzonitrile have successfully used DFT to assign their experimental spectra. researchgate.netresearchgate.net The C-Cl stretching vibration is typically expected in the 505-760 cm⁻¹ range, while C-F stretching modes appear at higher wavenumbers. researchgate.net

The following table shows a selection of predicted vibrational frequencies for the analogue 3,5-Difluorobenzonitrile.

Table 2: Selected Calculated Vibrational Frequencies for 3,5-Difluorobenzonitrile

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C≡N) | 2245 | Nitrile group stretching |

| ν(C-F) | 1345 | C-F stretching |

| Ring Breathing | 1045 | Symmetric ring stretching |

| γ(C-F) | 535 | C-F out-of-plane bending |

Note: Data presented is for the analogous compound 3,5-Difluorobenzonitrile and serves as an illustrative example. chemrevlett.com

The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.) of a molecule. researchgate.netnih.gov These predictions are invaluable for confirming molecular structures by comparing the theoretical spectrum to experimental results. For fluorinated compounds like this compound, predicting ¹⁹F NMR shifts is particularly useful for structural elucidation. DFT-based calculations have shown exceptional accuracy in predicting chemical shifts, especially when accounting for conformational isomers and solvent effects. d-nb.info

DFT calculations can be used to determine key thermodynamic properties of a molecule at a given temperature, including enthalpy, entropy, and Gibbs free energy. scirp.orgsemanticscholar.org These parameters provide insight into the molecule's stability and can be used to predict the favorability and energy profile of chemical reactions. For instance, the zero-point vibrational energy (ZPVE) and heat capacity can be derived from the calculated vibrational frequencies.

Table 3: Illustrative Thermodynamic Parameters

| Parameter | Typical Units |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | kcal/mol or kJ/mol |

| Enthalpy (H) | kcal/mol or kJ/mol |

| Entropy (S) | cal/mol·K or J/mol·K |

| Gibbs Free Energy (G) | kcal/mol or kJ/mol |

Note: This table illustrates the types of thermodynamic data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that a molecule is more reactive and can be more easily excited. science.gov The HOMO-LUMO gap also relates to the electronic absorption properties of a molecule, as the energy required for the lowest-energy electronic transition (HOMO → LUMO) corresponds to this gap. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). These descriptors quantify a molecule's resistance to change in its electron distribution and its propensity to accept electrons, providing a quantitative measure of its reactivity. orientjchem.org

Table 4: Frontier Orbitals and Reactivity Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Related to ionization potential; electron-donating ability |

| LUMO Energy (E_LUMO) | - | Related to electron affinity; electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the bonding nature within a molecule. scirp.org It provides a localized, intuitive picture of the electron density distribution, akin to the Lewis structure concept. scirp.org This analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals and quantifying their energetic significance through second-order perturbation theory. iapaar.com

A comprehensive NBO analysis for this compound would involve calculating the stabilization energies associated with electron delocalization from the lone pairs of the fluorine and nitrogen atoms to the antibonding orbitals of the benzene ring and the carbon-chlorine bond. The substitution pattern, with two fluorine atoms meta to the nitrile group and a chlorine atom para, creates a unique electronic environment. Quantum-chemical computations on related polyhalogenated benzonitriles have been used to rationalize molecular interactions. rsc.org

Non-Linear Optics (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. iapaar.com

For this compound, the presence of electron-withdrawing groups (Cl, F, CN) attached to the π-conjugated benzene ring suggests the potential for interesting NLO properties. A computational study would typically involve geometry optimization using a suitable level of theory (e.g., B3LYP) followed by the calculation of the NLO parameters.

Despite the potential interest, detailed research focusing on the calculation and analysis of the non-linear optical (NLO) properties for this compound has not been found in the public scientific literature. Theoretical investigations have been conducted on analogous structures, such as 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile, which was found to exhibit NLO properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational dynamics, intermolecular interactions, and bulk properties of a substance. For a molecule like this compound, MD simulations could be employed to understand its behavior in different solvent environments or its interaction with biological macromolecules.

The process would involve defining a force field for the molecule, which describes the potential energy of the system, and then solving Newton's equations of motion for each atom. This allows for the simulation of the molecule's trajectory over a specific period, revealing dynamic properties that are not accessible through static quantum chemical calculations.

A review of the available scientific literature did not yield any specific studies where Molecular Dynamics (MD) simulations were performed on this compound. Such studies have been conducted on structurally related fluorinated compounds to analyze binding interactions with therapeutic targets.

Applications of 4 Chloro 3,5 Difluorobenzonitrile As a Chemical Intermediate

Role in Pharmaceutical Synthesis

The unique structural characteristics of 4-Chloro-3,5-difluorobenzonitrile make it a significant precursor in the development of various therapeutic agents. Fluorinated compounds, in general, are widely used in the synthesis of drugs due to their ability to modulate chemical, physical, and biomedical properties.

Precursor for Quinolone-3-carboxylic Acid Derivatives

The 4-quinolone-3-carboxylic acid framework is a foundational structure for a major class of antibacterial agents known as fluoroquinolones. nih.govmsu.edu These synthetic antibacterial agents have been used clinically since 1962 and are noted for their broad spectrum of activity. nih.gov The synthesis of these complex molecules often relies on fluorinated building blocks. For instance, the synthesis of potent quinolone derivatives like Difloxacin has involved precursors such as 2,3,4,5-tetrafluorobenzoic acid. msu.edu

While specific pathways detailing the conversion of this compound to quinolone-3-carboxylic acid derivatives are not extensively documented in the provided research, its status as a fluorinated benzonitrile (B105546) makes it a relevant and important intermediate for creating such pharmacologically active compounds. google.com The synthesis of related molecules, such as 3,4-Difluorobenzonitrile (B1296988), involves steps like reacting 3,4-dichlorobenzonitrile (B1293625) with potassium fluoride (B91410), highlighting the established methods for creating fluorinated nitrile intermediates essential for further pharmaceutical synthesis. chemicalbook.com

Intermediate for Antibacterial Agents

Fluoroquinolones, which are derivatives of quinolone-3-carboxylic acid, represent a significant class of antibacterial agents with powerful therapeutic potential. nih.gov Research has led to the development of novel fluoroquinolones with high potency against both Gram-positive and Gram-negative bacteria. msu.edu For example, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has demonstrated extremely potent antibacterial activities.

Given that fluorinated benzonitriles are key starting materials for these antibacterial agents, this compound serves as a crucial chemical intermediate in this field. google.com Its structure provides the necessary chloro- and fluoro-substitutions that are often integral to the efficacy of modern antibacterial drugs.

Table 1: Selected Quinolone-based Antibacterial Agents and their Precursors

| Antibacterial Agent Class | Key Structural Motif | Example Precursors in Synthesis |

| Fluoroquinolones | 4-Quinolone-3-carboxylic acid | 2,3,4,5-Tetrafluorobenzoic acid msu.edu |

| Arylquinolones | 1-Aryl-quinolone-3-carboxylic acid | 1-Phenyl-6-fluoro-7-piperazin-1-yl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid msu.edu |

| Benzoxazine-Quinolones | 4-Oxo-4H-quino[2,3,4-i,j] nih.govbenoxazine-5-carboxylic acid | Ethyl 2,3,4,5-Tetrafluorobenzoylacetate msu.edu |

Synthesis of Amidino Ureas with Antimalarial Activity

The fight against drug-resistant malaria necessitates the development of new therapeutic agents. Research has shown that structural modifications on quinoline (B57606) scaffolds can lead to compounds with significant antimalarial properties. researchgate.net Various derivatives, including amides, sulfonamides, ureas, and thioureas based on a 7-chloro-4-aminoquinoline structure, have been synthesized and tested against strains of Plasmodium falciparum. researchgate.net Furthermore, the introduction of fluorine into potential drug candidates, as seen in 4'-fluoro analogues of amodiaquine, has led to the identification of compounds with potent activity against chloroquine-resistant parasites. nih.gov

While these studies underscore the importance of chloro- and fluoro-substituted quinolines in designing antimalarial drugs, a direct synthetic link for producing amidino ureas from this compound is not detailed in the available research. However, the established role of related structures in forming ureas with antiplasmodial potency suggests the potential utility of such versatile intermediates. researchgate.net

Building Block for Anticancer Agents (via related fluorobenzonitriles)

Fluorinated building blocks are widely utilized in the synthesis of anticancer agents due to fluorine's high electronegativity and ability to impart unique biomedical properties. Specifically, this compound (referred to as CFBN in one study) has demonstrated significant cytotoxic effects against various cancer cell lines. In a notable case study focused on pediatric cancers, the compound was evaluated for its effectiveness against diffuse intrinsic pontine glioma (DIPG). The results showed that it could inhibit cell proliferation and induce apoptosis in DIPG cells, marking it as a potential therapeutic agent for this aggressive form of cancer. This activity is attributed to its ability to interact with cellular components like microtubules, which are crucial for processes such as mitosis.

Use in Agrochemicals Synthesis

Beyond pharmaceuticals, halogenated benzonitriles are important intermediates in the agrochemical industry. google.com They serve as foundational components for a range of products designed for crop protection.

Intermediate for Herbicides

Fluorobenzonitriles are established as key intermediates for synthesizing herbicides. google.com For example, a related compound, 4-Chloro-3,5-dinitrobenzotrifluoride, is known to be an intermediate in the production of the herbicide Trifluralin. nih.gov Similarly, difluoropyridines, such as 5-chloro-2,3-difluoro pyridine, are used to prepare potent pyridinyloxyphenoxy alkane carboxylic acid derivatives, which function as effective pre-emergence herbicides against a variety of weeds. asianpubs.org The synthesis of these agrochemicals often involves chlorine-fluorine exchange reactions on polychloro-aromatic compounds, a process for which this compound is well-suited. google.comasianpubs.org

Preparation of Fluorophenoxy Herbicides (via related difluorobenzonitriles)

While direct documentation of this compound's use in the synthesis of commercial fluorophenoxy herbicides is not extensively published, the application of closely related difluorobenzonitriles is well-established, providing a strong indication of its potential in this field. A prominent example is the synthesis of the aryloxyphenoxypropionate herbicide, cyhalofop-butyl (B1669532), a post-emergence herbicide used for controlling grass weeds in rice paddies. The key intermediate for cyhalofop-butyl is 3,4-difluorobenzonitrile. google.comagropages.com

The synthesis of such herbicides typically involves the nucleophilic substitution of a fluorine atom on the difluorobenzonitrile ring by a phenoxide. In the case of cyhalofop-butyl synthesis, (R)-2-(4-hydroxyphenoxy)propionic acid reacts with 3,4-difluorobenzonitrile in the presence of a base. google.com This reaction forms an ether linkage, yielding the core structure of the herbicide.

Given the structural similarities, it is plausible that this compound could be utilized in the synthesis of analogous fluorophenoxy herbicides. The chlorine atom at the 4-position could either be retained in the final product to modulate its herbicidal activity and selectivity or be replaced in a subsequent reaction step. The synthesis of various fluorobenzonitriles from their corresponding chlorobenzonitriles is a common industrial practice, often involving halogen-exchange (Halex) reactions with alkali metal fluorides. google.com This interchangeability underscores the potential of this compound as a precursor in this class of agrochemicals.

Table 1: Key Intermediates in Fluorophenoxy Herbicide Synthesis

| Intermediate | Herbicide | Key Synthetic Step |

| 3,4-Difluorobenzonitrile | Cyhalofop-butyl | Etherification with (R)-2-(4-hydroxyphenoxy)propionic acid google.com |

Development of Advanced Materials

The unique electronic and physical properties conferred by fluorine atoms make fluorinated compounds highly desirable in the development of advanced materials. These materials often exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. Halogenated benzonitriles, including this compound, are valuable precursors for such materials.

Precursor for Functional Materials

The reactivity of the nitrile group and the halogen substituents of this compound allows for its incorporation into a variety of functional materials, such as liquid crystals and high-performance polymers.

Fluorinated compounds are of significant interest in the field of liquid crystals due to their ability to modify the dielectric anisotropy of the material, a key property for display applications. cymitquimica.com The introduction of fluorine atoms can also lead to lower viscosity and improved reliability. cymitquimica.com Research into liquid crystals containing fluorinated cyclopropanes, for instance, highlights the importance of fluorinated building blocks in creating materials with specific, tunable properties. researchgate.net While direct synthesis of liquid crystals from this compound is not widely reported, the synthesis of liquid crystalline compounds from structurally similar fluorinated benzonitriles is known. For example, 2-chloro-4,5-difluorobenzonitrile (B139941) is a patented intermediate for the preparation of liquid crystals.

Furthermore, research has been conducted on the synthesis of 4-amino-3,5-difluorobenzonitrile (B171853) from 4-bromo-2,6-difluoroaniline. nih.gov This amino derivative is a precursor for more complex molecules, such as azobenzene (B91143) derivatives, which have applications in photopharmacology and as light-responsive materials. nih.gov The synthesis of this amino-substituted difluorobenzonitrile showcases a pathway to functionalized building blocks from halogenated precursors.

The general synthetic utility of halogenated benzonitriles in creating functional heterocyclic compounds, which can be building blocks for larger, more complex functional materials, further supports the potential of this compound in this area.

Table 2: Examples of Fluorinated Precursors in Advanced Materials

| Precursor | Material Class | Potential Application | Reference |

| 2-Chloro-4,5-difluorobenzonitrile | Liquid Crystals | Display technologies | |

| 4-Amino-3,5-difluorobenzonitrile | Azobenzene Derivatives | Photopharmacology, Light-responsive materials | nih.gov |

Future Directions and Emerging Research Areas

The unique chemical architecture of 4-chloro-3,5-difluorobenzonitrile, characterized by its specific arrangement of halogen atoms and a reactive nitrile group, positions it as a valuable building block for future scientific exploration. Emerging research is focused on leveraging this structure through innovative synthetic methods, computational analysis, and screening technologies to unlock new applications in materials science, agrochemicals, and pharmaceuticals.

Q & A

Q. Critical Factors :

- Temperature : Excess heat during chlorination may lead to polychlorination.

- Catalyst : Pd/C particle size affects reduction efficiency.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyanation kinetics.

Q. Yield Optimization Table :

| Step | Optimal Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Chlorination | 60°C, NCS in DCM | 70–80% | Competing para/meta products |

| Reduction | Pd/C (10%), 25°C, H₂ | 85–90% | Over-reduction to NH₂ |

| Cyanation | NaCN/CuCN, DMF, 120°C | 60–70% | Cyanide toxicity handling |

Advanced: How can discrepancies in NMR data for this compound be resolved?

Answer :

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from:

- Dynamic Effects : Fluorine’s quadrupolar moment may cause signal broadening. Use high-field NMR (≥500 MHz) and cryoprobes for enhanced resolution .

- Solvent Interactions : Deuterated DMSO-d₆ vs. CDCl₃ can shift aromatic protons by 0.2–0.5 ppm. Confirm assignments via 2D techniques (HSQC, HMBC) .

- Impurities : Trace chlorinated byproducts (e.g., di-/tri-chloro derivatives) may overlap signals. Purify via recrystallization (hexane/EtOAc) or column chromatography.

Example Data Contradiction :

A reported NMR shift at -110 ppm conflicts with computational predictions (-105 ppm). Resolution:

- Re-examine sample purity.

- Validate with DFT calculations (B3LYP/6-311+G(d,p)) to assess solvent and substituent effects .

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Answer :

Key methods include:

- FT-IR : Confirm nitrile stretch (C≡N) at 2220–2260 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹) .

- GC-MS : Molecular ion [M⁺] at m/z 189 (calculated) with fragmentation peaks at m/z 154 (loss of Cl) and 123 (loss of F) .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values (C₇H₂ClF₂N: C 44.35%, H 1.06%, N 7.39%).

Advanced Tip : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., / ratio).

Advanced: How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Answer :

The electron-withdrawing -F groups at positions 3 and 5 activate the aromatic ring toward NAS at position 4 (Cl site) via:

- Meta-Directing Effect : Fluorine’s -I effect increases ring electron deficiency, accelerating attack by nucleophiles (e.g., OH⁻, NH₃).

- Ortho/para Deactivation : Fluorine’s resonance effects destabilize intermediates at adjacent positions, directing reactivity to the chlorine-bearing carbon.

Q. Experimental Validation :

- Compare reaction rates with non-fluorinated analogs (e.g., 4-chlorobenzonitrile).

- Kinetic studies in DMF/H₂O show a 10-fold rate increase for fluorinated derivatives .

Basic: What safety protocols are essential when handling this compound?

Q. Answer :

- Toxicity : Nitriles release HCN under acidic conditions. Use fume hoods and HCN detectors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Waste Disposal : Neutralize with NaHCO₃ before incineration.

Q. Emergency Response :

Advanced: How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient sites. For Suzuki-Miyaura coupling:

- Ligand Effects : Bulky ligands (SPhos) favor coupling at the Cl position due to steric hindrance at F sites.

- Charge Analysis : Mulliken charges on Cl (-0.25 e) vs. F (-0.35 e) suggest higher reactivity at Cl .

Validation : Compare computed activation energies (ΔG‡) for Cl vs. F substitution. Experimental yields align with predictions (Cl: 75%, F: <5%) .

Basic: What are the primary applications of this compound in pharmaceutical research?

Q. Answer :

- Intermediate : Used in synthesizing kinase inhibitors (e.g., EGFR inhibitors) via cross-coupling reactions.

- Probe Molecule : Studies fluorine’s role in enhancing blood-brain barrier penetration .

- SAR Studies : Modifying substituents to optimize binding affinity (e.g., replacing Cl with Br for heavier atom effects) .

Advanced: How to analyze competing reaction pathways in the hydrolysis of this compound?

Answer :

Hydrolysis may yield:

Cyanide Elimination : Under acidic conditions, forming 3,5-difluorobenzoic acid.

Ring Fluorine Displacement : In basic conditions, forming 4-chloro-3-fluoro-5-hydroxybenzonitrile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。